![molecular formula C16H14FNO3 B4881772 methyl 3-[(3-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B4881772.png)

methyl 3-[(3-fluorobenzoyl)amino]-4-methylbenzoate

Vue d'ensemble

Description

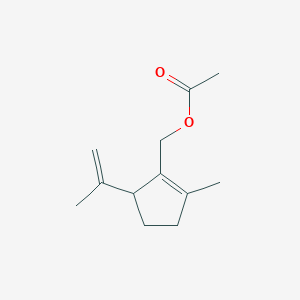

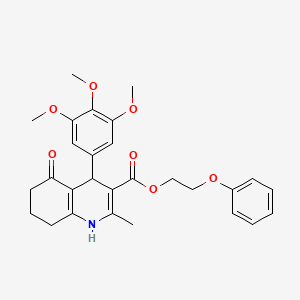

“Methyl 3-[(3-fluorobenzoyl)amino]-4-methylbenzoate” is a complex organic compound. It contains a benzoyl group (a type of acyl group derived from benzoic acid) attached to an amino group, which is further attached to a methylbenzoate group . The presence of the fluorobenzoyl group suggests that this compound might have interesting reactivity and properties due to the electronegativity of fluorine .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the benzoyl and benzoate groups), an amine group, and a fluorine atom. The electron-withdrawing nature of the fluorine atom could have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorobenzoyl group and the amine group. The fluorine atom might make the benzoyl group more susceptible to nucleophilic attack, while the amine group could act as a nucleophile or base .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its polarity and potentially its boiling point and melting point . The amine group could allow for hydrogen bonding, which might influence its solubility properties .Applications De Recherche Scientifique

- MFBAM can serve as a precursor for synthesizing quantum dots (QDs). These nanoscale semiconductor particles exhibit quantum confinement effects, leading to unique optical properties. Researchers use QDs in displays, solar cells, and biological imaging due to their tunable emission spectra and high photostability .

- MFBAM derivatives can be incorporated into drug delivery systems. Their lipophilic nature allows them to penetrate cell membranes effectively. By attaching therapeutic agents to MFBAM-based carriers, researchers enhance drug solubility, stability, and targeted delivery to specific tissues .

- PDT is a cancer treatment that involves light-activated compounds. MFBAM derivatives can act as photosensitizers, generating reactive oxygen species upon exposure to light. These species selectively damage cancer cells, making PDT a promising alternative to traditional chemotherapy .

- MFBAM-based molecules exhibit strong fluorescence. Researchers explore their use as emissive materials in OLEDs. These devices find applications in displays, lighting, and wearable technology due to their energy efficiency and vibrant colors .

- MFBAM derivatives may play a role in seed preservation. By enhancing seed longevity and germination rates, they contribute to sustainable agriculture. The EU-funded INCREASE project has made significant strides in this area .

- While not directly related to MFBAM, exploring misconceptions within sports injury research is crucial. Researchers investigate causal relationships, risk reduction strategies, and interventions. Understanding injury mechanisms helps improve athlete well-being and performance .

Quantum Dots and Nanophotonics

Drug Delivery Systems

Photodynamic Therapy (PDT)

Organic Light-Emitting Diodes (OLEDs)

Seed Preservation and Agriculture

Sports Injury Research

Safety and Hazards

Propriétés

IUPAC Name |

methyl 3-[(3-fluorobenzoyl)amino]-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO3/c1-10-6-7-12(16(20)21-2)9-14(10)18-15(19)11-4-3-5-13(17)8-11/h3-9H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCSNZNIDRLUMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(3-fluorobenzoyl)amino]-4-methylbenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B4881696.png)

![4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine](/img/structure/B4881707.png)

![5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881732.png)

![tert-butyl [1-(4-methylbenzyl)-4-piperidinyl]carbamate](/img/structure/B4881740.png)

![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881751.png)

![(3aS*,6aR*)-5-(4,6-dimethyl-2-pyrimidinyl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4881765.png)